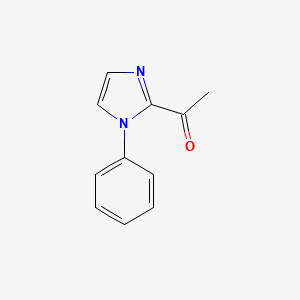![molecular formula C14H9F3N2O4 B13420976 3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid CAS No. 39053-10-6](/img/structure/B13420976.png)
3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid is an organic compound that features both nitro and trifluoromethyl groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-[3-(trifluoromethyl)anilino]benzoic acid using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which allow for better control over reaction conditions and improved safety . These methods can achieve high conversion rates and selectivity, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: The major product is typically the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding aniline derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Niflumic acid: 2-[3-(Trifluoromethyl)anilino]nicotinic acid.
4-Nitro-3-(trifluoromethyl)aniline: A compound with similar functional groups but different structural arrangement.
Uniqueness
3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both nitro and trifluoromethyl groups can enhance its chemical stability and biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
39053-10-6 |
|---|---|
Molekularformel |
C14H9F3N2O4 |
Molekulargewicht |
326.23 g/mol |
IUPAC-Name |
3-nitro-2-[3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H9F3N2O4/c15-14(16,17)8-3-1-4-9(7-8)18-12-10(13(20)21)5-2-6-11(12)19(22)23/h1-7,18H,(H,20,21) |
InChI-Schlüssel |
FLBDNTHUPPBERA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)
![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)








